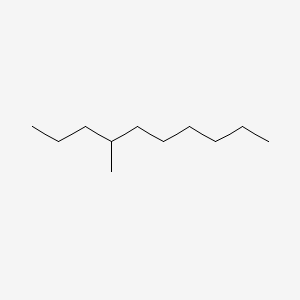

4-Methyldecane

Vue d'ensemble

Description

4-Methyldecane: is an organic compound with the molecular formula C₁₁H₂₄ . It is a branched alkane, specifically a methyl-substituted decane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. This compound is known for its relatively simple structure and is often used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methyldecane can be synthesized through several methods. One common approach involves the reaction of 2-propanone with methylmagnesium to form an intermediate, which is then subjected to acid treatment to yield this compound . The reaction conditions typically include a controlled temperature environment and the use of appropriate solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic processes involving the hydrogenation of specific precursors. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency of the reaction, leading to higher yields of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyldecane primarily undergoes reactions typical of alkanes, including:

Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form various oxygenated products.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for this compound.

Combustion: Like other alkanes, this compound can undergo complete combustion in the presence of oxygen to produce carbon dioxide and water.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as or .

Substitution: Halogenation typically involves reagents like or under UV light or heat.

Combustion: Requires an adequate supply of oxygen and an ignition source.

Major Products Formed:

Oxidation: Can produce alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.

Substitution: Results in halogenated alkanes.

Combustion: Produces carbon dioxide and water.

Applications De Recherche Scientifique

Scientific Research Applications

4-Methyldecane has diverse applications across several scientific fields:

Chemistry

- Solvent in Organic Synthesis : Its non-polar characteristics allow it to dissolve various organic compounds, facilitating reactions in laboratories.

- Catalytic Reactions : Used as a medium for catalytic processes due to its stability and low reactivity under standard conditions.

Biology

- Lipid Metabolism Studies : Employed in research examining how microorganisms degrade hydrocarbons, contributing to our understanding of lipid metabolism.

- Microbial Hydrocarbon Degradation : Investigated for its role in bioremediation processes, where it serves as a carbon source for bacteria that can metabolize alkanes.

Medicine

- Drug Delivery Systems : Research indicates potential use in formulating drug delivery systems due to its hydrophobic properties.

- Pharmacokinetic Studies : Acts as a reference compound in studies assessing the absorption, distribution, metabolism, and excretion of drugs.

Industry

- Fuel Additive : Utilized to enhance combustion properties and overall performance of fuels, particularly in diesel formulations.

- Lubricants and Surface-Active Agents : Incorporated into formulations to improve lubrication properties and reduce friction.

Data Table: Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Solvent | Effective for dissolving organic compounds |

| Catalysis | Enhances reaction efficiency in organic synthesis | |

| Biology | Microbial Studies | Investigates hydrocarbon degradation |

| Lipid Metabolism | Studies on microbial metabolism of lipids | |

| Medicine | Drug Delivery | Potential use in hydrophobic drug formulations |

| Pharmacokinetics | Reference compound for drug studies | |

| Industry | Fuel Additive | Improves combustion properties of fuels |

| Lubricants | Enhances lubrication and reduces friction |

Case Studies

-

Hydrocarbon Degradation Research :

A study examined the ability of specific bacterial strains to metabolize this compound as a carbon source. Results indicated significant degradation rates, highlighting its potential in bioremediation efforts . -

Pharmacokinetic Analysis :

In pharmacokinetic studies, this compound was used as a reference compound to evaluate the absorption rates of various drugs. The findings provided insights into how structural similarities among alkanes influence drug metabolism . -

Fuel Performance Testing :

A series of tests assessed the impact of this compound as a fuel additive in diesel engines. The results demonstrated improved combustion efficiency and reduced emissions compared to standard diesel formulations .

Mécanisme D'action

The mechanism of action of 4-Methyldecane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can participate in hydrophobic interactions. In biological systems, it may be metabolized by enzymes such as cytochrome P450 to form various metabolites. The pathways involved in its metabolism include oxidation and subsequent conjugation reactions.

Comparaison Avec Des Composés Similaires

Decane: A straight-chain alkane with the formula .

2-Methyldecane: Another branched alkane with a methyl group on the second carbon.

3-Methyldecane: Similar to 4-Methyldecane but with the methyl group on the third carbon.

Comparison: this compound is unique due to the position of its methyl group, which can influence its physical properties such as boiling point and solubility. Compared to straight-chain decane, this compound has a slightly lower boiling point due to the branching, which reduces intermolecular forces. The position of the methyl group also affects its reactivity in chemical reactions, making it distinct from other methyl-substituted decanes.

Activité Biologique

4-Methyldecane is an alkane compound with the chemical formula . It is part of a larger class of compounds known as hydrocarbons, which are significant in various biological and environmental contexts. This article delves into the biological activity of this compound, examining its potential effects, mechanisms of action, and relevant research findings.

This compound is characterized by its branched structure, which influences its physical and chemical properties. Its boiling point is approximately 174°C, and it is insoluble in water but soluble in organic solvents. Understanding these properties is crucial for evaluating its biological interactions.

Cytotoxic Effects

The cytotoxic potential of hydrocarbons, including this compound, has been explored in various contexts. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and eventual cell death .

Study on Volatile Organic Compounds (VOCs)

A critical review summarized the role of volatile organic compounds (VOCs) in biological systems, noting that alkanes like this compound could serve as biomarkers for certain health conditions due to their presence in exhaled breath . This suggests a potential application in non-invasive diagnostic methods.

Environmental Impact Studies

In environmental toxicology, studies have assessed the effects of hydrocarbons on ecosystems. Research has shown that aliphatic compounds can affect microbial communities in soil and water systems, influencing biodegradation processes .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Propriétés

IUPAC Name |

4-methyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-4-6-7-8-10-11(3)9-5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWZNKLWPILULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863035 | |

| Record name | 4-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent, acrid odor; [Chem Service MSDS] | |

| Record name | 4-Methyldecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2847-72-5 | |

| Record name | Decane, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.